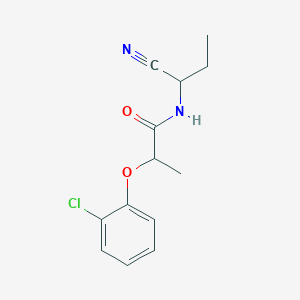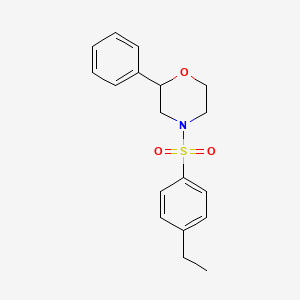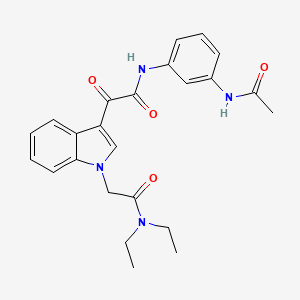![molecular formula C23H13FN4O4 B2493755 3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901021-83-8](/img/structure/B2493755.png)
3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrazoloquinolines and related compounds involves multiple steps, including the formation of the pyrazoloquinoline core, followed by functionalization at specific positions on the ring system. For example, Rurack et al. (2002) described a facile synthetic procedure for integrating the pyrazoloquinoline chromophore into fluorophore-spacer-receptor systems, demonstrating its use in fluorescent molecular sensors (Rurack et al., 2002). Additionally, the work by Pawlas et al. (2000) on the synthesis of hydroxypyrazoloquinolines from benzyloxypyrazoles through cyclization reactions showcases a related approach to constructing the pyrazoloquinoline framework (Pawlas et al., 2000).
Molecular Structure Analysis
The molecular structure of pyrazoloquinolines is characterized by the presence of a fused pyrazole and quinoline ring system. This configuration is key to their unique photophysical and chemical properties. Alikhani et al. (2015) synthesized N-alkyl-substituted pyrazoloquinindolines and performed spectral and DFT calculations to establish their structures, demonstrating the influence of molecular structure on photophysical properties (Alikhani et al., 2015).
Chemical Reactions and Properties
Pyrazoloquinolines undergo various chemical reactions, including cyclization, substitution, and functional group transformations, that enable the synthesis of diverse derivatives with specific properties. For instance, Danel et al. (2017) reported on a new synthetic pathway for pyrazoloquinolines, highlighting their potential in organic optoelectronic devices (Danel et al., 2017).
Physical Properties Analysis
The physical properties of pyrazoloquinolines, such as fluorescence and solvatochromic behavior, are crucial for their applications in sensors and organic electronics. The study by Avila et al. (2011) on the facile synthesis of novel fused heterocycles demonstrates the importance of understanding these properties for the development of biological screening tools (Avila et al., 2011).
Chemical Properties Analysis
The chemical properties of pyrazoloquinolines, including their reactivity and interaction with various substrates, enable their use in synthesizing compounds with antimicrobial, antiviral, and fluorescent properties. Research by Kumara et al. (2016) on the synthesis of hydrazone and pyrazoloquinoline derivatives highlights the antimicrobial and antiviral potential of these compounds (Kumara et al., 2016).
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-3-(3-nitrophenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13FN4O4/c24-14-6-4-13(5-7-14)22-18-11-25-19-10-21-20(31-12-32-21)9-17(19)23(18)27(26-22)15-2-1-3-16(8-15)28(29)30/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTPWXNHLRZKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC(=CC=C5)[N+](=O)[O-])C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-Methoxyphenoxy)-1-[2-benzylbenzimidazolyl]propan-2-ol](/img/structure/B2493683.png)

![8-isopropyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493685.png)


![N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2493690.png)
![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2493691.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2493692.png)

